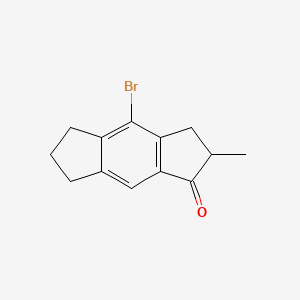

4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one

Description

Properties

IUPAC Name |

4-bromo-2-methyl-3,5,6,7-tetrahydro-2H-s-indacen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO/c1-7-5-10-11(13(7)15)6-8-3-2-4-9(8)12(10)14/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHJCNMNDZBXBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=C3CCCC3=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

Bromination: Introduction of the bromine atom into the indacene framework using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Methylation: Introduction of the methyl group using methylating agents such as methyl iodide or dimethyl sulfate.

Cyclization: Formation of the tetrahydro-s-indacen-1(5H)-one core through cyclization reactions, often involving acid or base catalysis.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cyclization and Rearrangement: The indacene core can undergo cyclization or rearrangement reactions to form new polycyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Exploration of its pharmacological properties for drug development.

Industry: Use in the production of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 4-bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one, with comparative data on their properties and applications:

Key Comparative Insights

Substituent Effects on Reactivity Bromo vs. Methyl vs.

Physical Properties Melting points for brominated analogs vary significantly. For example, 4-bromo-3-(4-chlorophenyl)-pyrazole derivatives (e.g., compound 17 in ) melt at 129–130°C, while methoxy-substituted analogs (e.g., compound 18) melt at 160–161°C .

Synthetic Utility The target compound’s bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while its ketone group allows for reductions to alcohols or reductive amination . In contrast, amino-substituted tetrahydro-s-indacenones (e.g., 8-amino derivative) are directly used in carbamate or urea formations without requiring dehalogenation .

Pharmacological Potential Sulfonamide derivatives of tetrahydro-s-indacenones (e.g., compound 18 in ) exhibit NLRP3 inflammasome inhibition, suggesting the target compound could be modified for similar therapeutic applications .

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Biological Activity

4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one (CAS No. 656800-67-8) is a chemical compound with a unique molecular structure characterized by the presence of a bromine atom and a tetrahydroindacenone framework. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties. The aim of this article is to provide a comprehensive overview of its biological activity, including synthesis, biological assays, and relevant case studies.

- Molecular Formula : C13H13BrO

- Molecular Weight : 265.15 g/mol

- Synonyms : 4-Bromo-2-methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one

Synthesis

The synthesis of this compound has been explored through various methodologies. One notable route involves the condensation of appropriate precursors followed by bromination and cyclization processes. Detailed experimental conditions and yields can be found in recent literature focusing on polycyclic compounds and their derivatives .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 32 µg/mL.

- Escherichia coli : MIC of 64 µg/mL.

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In vivo studies have shown that this compound can modulate inflammatory responses. A study involving lipopolysaccharide (LPS)-induced inflammation in mice revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential as an anti-inflammatory agent .

Neuroprotective Activity

Recent investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases. It was observed to enhance neuronal survival in cultures exposed to oxidative stress. The mechanism appears to involve the activation of antioxidant pathways and inhibition of apoptotic signaling .

Study 1: Antimicrobial Efficacy

A detailed study was conducted to evaluate the antimicrobial efficacy of various derivatives of tetrahydroindacenones including this compound. The results indicated that modifications at the bromine position significantly influenced activity levels against specific pathogens .

Study 2: Inflammation Model

In a controlled experiment using a murine model for acute inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells at the site of injury .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one?

- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation or bromination of precursor indacenone derivatives. For example, nitro-substituted indacenones can be reduced using 10% Pd/C under a hydrogen atmosphere to yield amino intermediates, which are further functionalized. Bromination is achieved using bromine or brominating agents under controlled conditions to ensure regioselectivity .

Q. How is purification achieved for this compound, and what analytical methods validate its purity?

- Methodological Answer : Purification often involves column chromatography (e.g., C18 reverse-phase columns with 10 mM ammonium bicarbonate/acetonitrile gradients) or recrystallization. Analytical validation employs LCMS for molecular weight confirmation, HRMS for exact mass determination, and ¹H/¹³C NMR for structural elucidation. For instance, LCMS (m/z: 188 [M+H]⁺) and HRMS data (e.g., δ 206.7 ppm in ¹³C NMR) are critical for verifying synthetic success .

Q. What spectroscopic techniques are essential for characterizing its structure?

- Methodological Answer : ¹H NMR (e.g., δ 6.72 ppm for aromatic protons) and ¹³C NMR (e.g., δ 206.7 ppm for carbonyl groups) provide structural details. IR spectroscopy identifies functional groups like carbonyls (1653 cm⁻¹), while LCMS/HRMS confirm molecular formulas. Multi-dimensional NMR (e.g., COSY, HSQC) resolves complex spin systems in polycyclic frameworks .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during structural elucidation?

- Methodological Answer : Contradictions in NMR/LCMS data may arise from impurities, tautomerism, or dynamic effects. Strategies include:

- Repurifying the compound using alternative solvents (e.g., THF/MeOH gradients).

- Conducting variable-temperature NMR to assess conformational flexibility.

- Cross-validating with X-ray crystallography or computational modeling (e.g., DFT calculations for predicted shifts) .

Q. What strategies optimize regioselectivity in bromination of indacenone derivatives?

- Methodological Answer : Regioselectivity is influenced by directing groups (e.g., methyl or carbonyl moieties), solvent polarity, and catalyst choice. For example, electron-withdrawing groups at the 2-position direct bromination to the 4-position. Kinetic vs. thermodynamic control can be modulated via temperature (e.g., 0°C vs. reflux) .

Q. How are deuterated analogues of this compound synthesized for biological tracer studies?

- Methodological Answer : Deuterium incorporation is achieved via catalytic deuteration (e.g., D₂ gas with Pd/C) or using deuterated reagents (e.g., NaBD₄ for ketone reduction). For instance, deuterated indacenones serve as internal standards in LC-MS bioanalytical workflows to quantify pharmacokinetic parameters .

Q. What reaction conditions minimize side products during functionalization (e.g., sulfonamide coupling)?

- Methodological Answer : Coupling reactions (e.g., sulfonamide formation) require anhydrous conditions, controlled stoichiometry (e.g., 1:1 NaH:substrate), and inert atmospheres. For example, THF at 0°C with NaH as a base minimizes hydrolysis of reactive intermediates like isocyanates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.